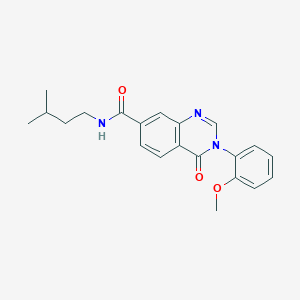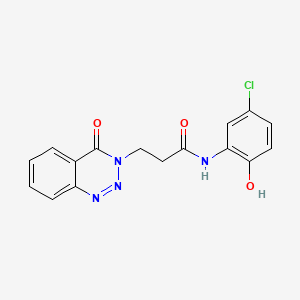![molecular formula C19H22F3N5O4 B12183662 2-morpholin-4-yl-4,7-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12183662.png)
2-morpholin-4-yl-4,7-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-morpholin-4-yl-4,7-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-morpholin-4-yl-4,7-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the pyrido[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the morpholinyl group: This step may involve nucleophilic substitution reactions.
Attachment of the trifluoromethylphenyl group: This can be done using coupling reactions such as Suzuki or Heck coupling.
Final carboxamide formation: This step may involve amide bond formation using reagents like carbodiimides.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholinyl group.
Reduction: Reduction reactions may target the carbonyl groups in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling reagents: Palladium catalysts for Suzuki or Heck coupling.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, the compound may be studied for its potential as a pharmacological agent, given its structural similarity to known bioactive molecules.
Medicine
Industry
In the industrial sector, the compound may be used in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-morpholin-4-yl-4,7-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share the core structure and may have similar biological activities.
Morpholinyl derivatives: Compounds with a morpholinyl group may exhibit similar pharmacological properties.
Trifluoromethylphenyl compounds: These compounds are known for their enhanced bioactivity and stability.
Uniqueness
The unique combination of the pyrido[2,3-d]pyrimidine core, morpholinyl group, and trifluoromethylphenyl group in this compound may confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H22F3N5O4 |
|---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
2-morpholin-4-yl-4,7-dioxo-N-[3-(trifluoromethyl)phenyl]-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H22F3N5O4/c20-19(21,22)10-2-1-3-11(8-10)23-16(29)12-9-13(28)24-15-14(12)17(30)26-18(25-15)27-4-6-31-7-5-27/h1-3,8,12,14-15,18,25H,4-7,9H2,(H,23,29)(H,24,28)(H,26,30) |
InChI Key |
NCRSZJHJPGUDPK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2NC3C(C(CC(=O)N3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B12183580.png)


![2-(6-fluoro-1H-indol-1-yl)-N-[3-(furan-2-yl)propyl]acetamide](/img/structure/B12183599.png)

![Ethyl 4-[(2,5-dibromophenyl)sulfonyl]piperazinecarboxylate](/img/structure/B12183606.png)



![N-(3-chloro-4-fluorophenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12183638.png)
![N-(1,5-dimethyl-1H-pyrazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B12183639.png)
![N-{2-oxo-2-[(2-oxo-2H-chromen-6-yl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B12183646.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B12183650.png)
![3-(3,4-dimethoxyphenyl)-N-[3-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B12183652.png)
